(-)alpha-DioxolanT
Description
Properties
CAS No. |
145414-66-0 |
|---|---|
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2S,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m1/s1 |
InChI Key |
BCAWWPAPHSAUQZ-RQJHMYQMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CO[C@@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)alpha-DioxolanT typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid and Lewis acids such as zinc chloride . The reaction is usually carried out under reflux conditions, allowing for the continuous removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of (-)alpha-DioxolanT follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(-)alpha-DioxolanT undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding dioxolane carboxylates.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxolane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxolane carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(-)alpha-DioxolanT has several scientific research applications:
Mechanism of Action
The mechanism of action of (-)alpha-DioxolanT involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (-)-α-DioxolanT with structurally or functionally related compounds, based on available evidence:
Hexamethylene Diisocyanate (HDI)
- Structural Differences :
HDI (CAS 822-06-0) is a linear aliphatic diisocyanate, whereas (-)-α-DioxolanT contains a dioxolane ring. The absence of isocyanate groups in (-)-α-DioxolanT suggests divergent reactivity, particularly in polymerization or crosslinking applications . - Functional Uses :
HDI is primarily used in polyurethane production, while (-)-α-DioxolanT’s applications, as inferred from antioxidant studies, may involve stabilization of oxidation-prone compounds .
Other Dioxolane Derivatives
- Chirality :
(-)-α-DioxolanT’s enantiomeric specificity distinguishes it from racemic dioxolanes like 1,3-dioxolane, which lack stereochemical complexity. This property could enhance its efficacy in enantioselective reactions .
Cyclic Ethers (e.g., Tetrahydrofuran, THF)
- Stability :
Unlike THF, which is prone to peroxidation, (-)-α-DioxolanT’s antioxidant properties may mitigate such degradation, making it advantageous in long-term storage applications . - Synthetic Utility : THF is widely used as a solvent, whereas (-)-α-DioxolanT’s chiral backbone may favor its use as a ligand or catalyst in asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
